Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester
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Overview
Description
Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is a complex organic compound with a molecular formula of C22H25N3O6 and a molecular weight of 427.45 This compound is characterized by its unique structure, which includes multiple oxo groups, a phenyl ring, and a triazadodecan backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazadodecan Backbone: This step involves the reaction of appropriate amines with oxalyl chloride to form the triazadodecan backbone.
Introduction of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction.
Addition of Oxo Groups: The oxo groups are added via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced industrially, the process involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Formation of additional oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple oxo groups and phenyl ring allow it to form stable complexes with these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate .
- Methyl (5S,8S,11S)-11-(2-fluoroacetyl)-5-isopropyl-8-methyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazatridecan-13-oate .
Uniqueness
Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is unique due to its specific arrangement of oxo groups and the triazadodecan backbone, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
13443-59-9 |
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Molecular Formula |
C15H19N3O6 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
methyl 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C15H19N3O6/c1-23-14(21)9-17-12(19)7-16-13(20)8-18-15(22)24-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,20)(H,17,19)(H,18,22) |
InChI Key |
OAEXZMNRRDPDNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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